2-((1-Methoxypropan-2-yl)oxy)pyrimidin-5-amine
Description
2-((1-Methoxypropan-2-yl)oxy)pyrimidin-5-amine is a pyrimidine derivative featuring a 1-methoxypropan-2-yloxy substituent at position 2 and an amine group at position 5.
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-(1-methoxypropan-2-yloxy)pyrimidin-5-amine |
InChI |
InChI=1S/C8H13N3O2/c1-6(5-12-2)13-8-10-3-7(9)4-11-8/h3-4,6H,5,9H2,1-2H3 |
InChI Key |
PHRPZAZURWNCSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)OC1=NC=C(C=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methoxypropan-2-yl)oxy)pyrimidin-5-amine typically involves the reaction of pyrimidine derivatives with appropriate alkylating agents. One common method involves the use of pyrimidine-5-amine as a starting material, which is then reacted with 1-methoxypropan-2-yl chloride under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((1-Methoxypropan-2-yl)oxy)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-((1-Methoxypropan-2-yl)oxy)pyrimidin-5-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules.
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-((1-Methoxypropan-2-yl)oxy)pyrimidin-5-amine involves its interaction with specific molecular targets. In agricultural applications, it acts as a mitochondrial complex I electron transport inhibitor, disrupting the energy production in target organisms. In medicinal applications, it may interact with various enzymes and receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s uniqueness lies in its branched alkoxy-ether substituent (1-methoxypropan-2-yloxy), which distinguishes it from simpler alkoxy- or aryloxy-substituted pyrimidine amines. Below is a comparison with structurally related compounds:
Table 1: Structural Comparison of Pyrimidine Derivatives
Physicochemical Properties
- Lipophilicity : The branched 1-methoxypropan-2-yloxy group increases lipophilicity (logP) compared to simpler methoxy derivatives (e.g., 2-Methoxypyrimidin-5-amine). This may enhance membrane permeability but reduce aqueous solubility .
- Stability: Limited commercial availability (discontinued status) may indicate challenges in synthesis or stability during storage .
Research Findings and Comparative Data
Table 2: Comparative Bioactivity Potential
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
